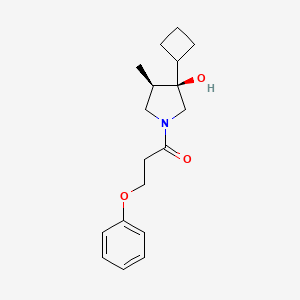
6-(2,5-dimethylphenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"6-(2,5-dimethylphenyl)-4-phenyl-2-thioxo-1,2-dihydro-3-pyridinecarbonitrile" is a complex organic compound. Its structure and properties are explored in various research studies for potential applications in different fields.
Synthesis Analysis
This compound is synthesized through a series of reactions involving cyanothioacetamide and specific aldehydes or ketones. For example, Buryi et al. (2019) describe the synthesis of similar compounds through reactions involving pentane-2,4-dione and cyanothioacetamide (Buryi et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds is often determined using X-ray diffraction and NMR spectroscopy. For instance, Moustafa and Girgis (2007) determined the crystal structure of a similar compound through X-ray data (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, leading to the formation of different derivatives. Abdel-fattah and Attaby (2012) investigated the reactions of similar compounds with halogen-containing reagents to form new derivatives (Abdel-fattah & Attaby, 2012).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystal structure of these compounds are typically characterized using techniques like X-ray crystallography. For example, Elewa et al. (2021) synthesized and characterized similar compounds, detailing their physical properties (Elewa et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the compound's behavior in different environments. Research like that by Ignatovich et al. (2015) explores the chemical properties of related compounds, including their reactivity and potential applications (Ignatovich et al., 2015).
Propriétés
IUPAC Name |
6-(2,5-dimethylphenyl)-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2S/c1-13-8-9-14(2)16(10-13)19-11-17(15-6-4-3-5-7-15)18(12-21)20(23)22-19/h3-11H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDHENITJDBEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C(=S)N2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5643536.png)
![4-({3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5643543.png)
![N-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5643563.png)
![2-(3,5-difluorobenzyl)-8-(6-methyl-3-pyridazinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5643573.png)
![3-isopropyl-5-{(2S)-1-[4-(1H-pyrazol-3-yl)benzoyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5643574.png)

![(3S*,4S*)-1-{[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-methylpiperidine-3,4-diol](/img/structure/B5643593.png)
![(4S)-N-ethyl-4-[(1H-pyrrol-2-ylcarbonyl)amino]-1-(2-thienylacetyl)-L-prolinamide](/img/structure/B5643594.png)
![3-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-methyl-1H-indole](/img/structure/B5643605.png)

![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5643616.png)
